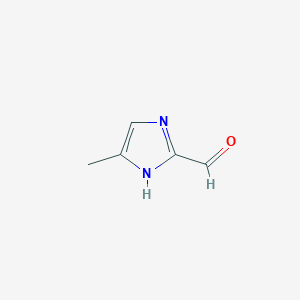![molecular formula C8H13NO2 B037910 (2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde CAS No. 120529-84-2](/img/structure/B37910.png)
(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde is a heterocyclic compound that has attracted significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research studies.
Mecanismo De Acción
The mechanism of action of (2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are essential for the survival of microorganisms and cancer cells. This compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms and cancer cells. In addition, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde has several advantages and limitations when used in lab experiments. One advantage is its ability to inhibit the growth of microorganisms and cancer cells, making it a potential candidate for drug development. However, its low solubility in water and low yield during synthesis are some of the limitations that need to be addressed.
Direcciones Futuras
There are several future directions for the study of (2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde. One direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer and infections. Another direction is to optimize the synthesis method to increase the yield of this compound. Furthermore, the mechanism of action of this compound needs to be fully understood to facilitate its development as a potential drug candidate.
Métodos De Síntesis
The synthesis of (2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde has been achieved using different methods, including the reaction of isatoic anhydride, 2-methylpropanal, and ammonium acetate in the presence of a catalyst. Another method involves the reaction of 3-aminocrotonic acid with 2-methylpropanal in the presence of a catalyst. The yield of this compound varies depending on the method used for its synthesis.
Aplicaciones Científicas De Investigación
(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antimicrobial, antifungal, and anticancer properties. This compound has been tested against various strains of bacteria and fungi and has shown promising results in inhibiting their growth. In addition, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
120529-84-2 |
|---|---|
Nombre del producto |
(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(2R,3aR)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c1-8(6-10)5-7-3-2-4-9(7)11-8/h6-7H,2-5H2,1H3/t7-,8-/m1/s1 |
Clave InChI |
XFZFZOOMUNWHBQ-HTQZYQBOSA-N |
SMILES isomérico |
C[C@@]1(C[C@H]2CCCN2O1)C=O |
SMILES |
CC1(CC2CCCN2O1)C=O |
SMILES canónico |
CC1(CC2CCCN2O1)C=O |
Sinónimos |
Pyrrolo[1,2-b]isoxazole-2-carboxaldehyde, hexahydro-2-methyl-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



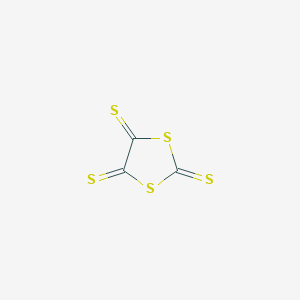
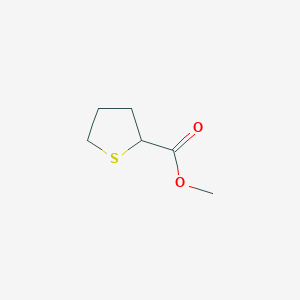
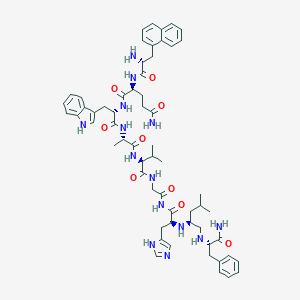
![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B37832.png)
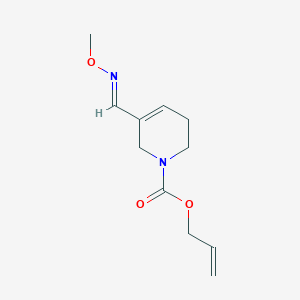
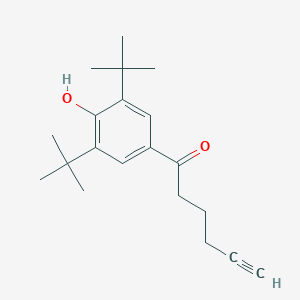
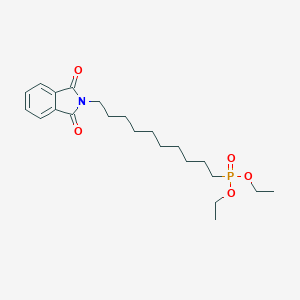
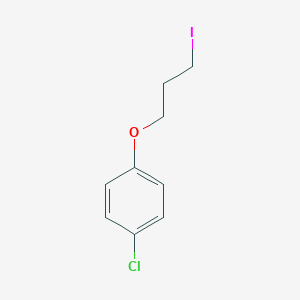


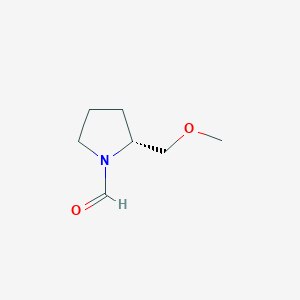
![[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate](/img/structure/B37850.png)
